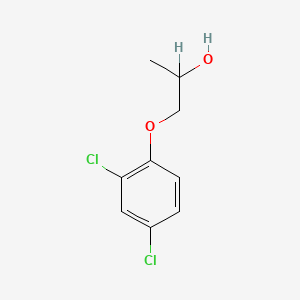

1-(2,4-Dichlorophenoxy)propan-2-ol

Description

Historical Development of Chlorophenoxy Compounds

The historical development of chlorophenoxy compounds traces back to the intensive research efforts during World War Two, when multiple independent research groups simultaneously discovered the herbicidal properties of phenoxyacetic acid derivatives. The foundation for compounds like 1-(2,4-dichlorophenoxy)propan-2-ol was established through the pioneering work of four distinct research teams working under wartime secrecy conditions. William G. Templeman and associates at Imperial Chemical Industries in the United Kingdom, Philip S. Nutman and associates at Rothamsted Research, Franklin D. Jones and associates at the American Chemical Paint Company, and Ezra Kraus, John W. Mitchell, and associates at the University of Chicago and the United States Department of Agriculture all contributed to the discovery of chlorophenoxy herbicides.

The biological activity of 2,4-dichlorophenoxyacetic acid and similar hormone herbicides was discovered during this period of multiple discovery, with all groups subject to wartime secrecy laws that prevented the usual procedures of publication and patent disclosure. The first publication of 2,4-dichlorophenoxyacetic acid's use as a selective herbicide came in 1944, documenting its ability to control broadleaf weeds in turf applications. Starting in 1945, the American Chemical Paint Company brought 2,4-dichlorophenoxyacetic acid to market as an herbicide called "Weedone," marking the beginning of commercial chlorophenoxy herbicide production.

The development of 2,4-dichlorophenoxyacetic acid during World War Two was led by a British team at Rothamsted Experimental Station under the leadership of Judah Hirsch Quastel, with the primary objective of increasing crop yields for a nation engaged in warfare. When commercially released in 1946, 2,4-dichlorophenoxyacetic acid became the first successful selective herbicide, allowing for greatly enhanced weed control in wheat, maize, rice, and similar cereal grass crops because it selectively killed dicotyledonous plants while leaving monocotyledonous crops unharmed.

Structural Classification and Nomenclature

The structural classification of this compound places it within the broader category of chlorophenoxy compounds, which are characterized by the presence of a phenyl ring substituted with chlorine atoms connected to an alkyl chain through an ether linkage. Chlorophenoxy herbicides constitute a subclass of phenoxy herbicides that includes 2-methyl-4-chlorophenoxyacetic acid, 2,4-dichlorophenoxyacetic acid, 2,4,5-trichlorophenoxyacetic acid, and mecoprop. The compound this compound specifically features a 2,4-dichlorophenoxy moiety attached to a propanol backbone, distinguishing it from the more commonly studied acetic acid derivatives.

The nomenclature of this compound follows systematic chemical naming conventions, where the base structure is identified as propan-2-ol (isopropanol) with a 1-(2,4-dichlorophenoxy) substituent. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its structural composition. Alternative naming systems have produced synonyms including 2-(2,4-dichlorophenoxy)propan-1-ol and 1-(2,4-dichlorophenoxy)-2-propanol, though these represent different positional isomers.

The molecular structure exhibits specific physical and chemical properties that define its behavior in agricultural and environmental systems. The compound has a density of 1.314 grams per cubic centimeter, a boiling point of 317.3 degrees Celsius at 760 millimeters of mercury, and a flash point of 145.7 degrees Celsius. The molecular structure contains both hydrophilic and lipophilic regions, with the hydroxyl group providing water solubility characteristics while the chlorinated aromatic ring contributes to lipophilicity and biological activity.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₀Cl₂O₂ | |

| Molecular Weight | 221.08 g/mol | |

| CAS Number | 5330-18-7 | |

| Density | 1.314 g/cm³ | |

| Boiling Point | 317.3°C at 760 mmHg | |

| Flash Point | 145.7°C |

Significance in Agricultural Chemistry

The significance of chlorophenoxy compounds in agricultural chemistry extends from their fundamental mechanism of action as synthetic auxins, which are plant growth hormones that naturally exist in plants. Chlorophenoxy herbicides are typically present in commercial formulations at concentrations of 40-60% and are co-formulated with a range of surfactants that may contribute to their overall effectiveness. These compounds demonstrate selective activity against broad-leaved plants, making them particularly valuable for agricultural applications in rice paddies and residential grass lawns.

The agricultural importance of chlorophenoxy compounds stems from their ability to control broadleaf weeds while leaving grass crops relatively unaffected. Large amounts of chlorophenoxy herbicides have been produced since the 1950s for agricultural applications, with over 1,500 herbicide products containing 2,4-dichlorophenoxyacetic acid as an active ingredient. The widespread adoption of these compounds revolutionized weed management practices, offering farmers a more efficient and cost-effective solution compared to traditional labor-intensive methods like tilling, which could consume up to 35% of agricultural costs.

Chlorophenoxy compounds work by mimicking the action of natural plant growth hormones, resulting in uncontrolled growth and eventual death in susceptible plants, primarily dicotyledons. The compounds are absorbed through plant leaves and translocated to the meristems, where uncontrolled and unsustainable growth ensues, causing stem curl-over, leaf withering, and eventual plant death. This selective mechanism allows for targeted weed control without harming valuable cereal crops, making chlorophenoxy herbicides essential tools in modern agricultural production systems.

Research Trajectory and Current Scientific Interest

Current scientific interest in chlorophenoxy compounds, including this compound, focuses on understanding their environmental fate, biological activity, and potential for developing enhanced agricultural applications. Research efforts have expanded to investigate the combined toxicities of parent compounds and their metabolites, with studies examining the interactions between 2,4-dichlorophenoxyacetic acid and its metabolite 2,4-dichlorophenol. Scientific investigations have revealed that metabolites often exhibit greater toxicity than their parent compounds, necessitating comprehensive evaluation of both primary chemicals and their degradation products.

Contemporary research trajectories include investigations into the environmental distribution and persistence of chlorophenoxy compounds in various environmental matrices. Studies have documented the presence of these compounds in surface and groundwater sources, with the highest concentrations detected in soil, air, and surface water surrounding crop fields. This environmental ubiquity has prompted research into mitigation strategies to prevent the entry of chlorophenoxy compounds into environmental systems and to understand their long-term ecological impacts.

The toxicological research focus has shifted toward understanding the mechanisms of toxicity and developing predictive models for mixture effects. Recent studies have established good linear relationships between toxicity values and mixture ratios for binary combinations of chlorophenoxy compounds and their metabolites, suggesting the predictability of mixture toxicity in environmental systems. Additionally, research has identified unique biochemical effects, such as the inhibition of human taste receptors for sweet compounds by certain chlorophenoxy herbicides, including 2,4-dichlorophenoxy compounds, 2,4-dichlorophenoxyacetic acid, and mecoprop.

Modern analytical techniques continue to advance the understanding of chlorophenoxy compound behavior in biological and environmental systems. Research has documented concentration-dependent degradation patterns, with compounds being metabolized through specific pathways involving ether bond cleavage and subsequent hydroxylation reactions. The development of genetically modified crops tolerant to multiple herbicides, including chlorophenoxy compounds, has created new research opportunities and challenges in understanding the environmental implications of increased herbicide usage. Current projections suggest that the use of 2,4-dichlorophenoxyacetic acid is expected to triple following the introduction of genetically modified crops engineered to tolerate direct application of these herbicides.

Properties

IUPAC Name |

1-(2,4-dichlorophenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O2/c1-6(12)5-13-9-3-2-7(10)4-8(9)11/h2-4,6,12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXMBTHLXLLDFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=C(C=C(C=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801298226 | |

| Record name | 1-(2,4-Dichlorophenoxy)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801298226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5330-18-7 | |

| Record name | 1-(2,4-Dichlorophenoxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5330-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dichlorophenoxy)propan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005330187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC2647 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4-Dichlorophenoxy)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801298226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-dichlorophenoxy)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorination and Esterification Route

One method involves the chlorination of phenoxy acetic acid derivatives followed by esterification in alcoholic solvents. This process typically uses catalysts such as thiodiphenylamine and dimethylaminopyridine to facilitate chlorination and subsequent ester formation. The reaction conditions are carefully controlled with temperature ranges of 10–100 °C and molar ratios of reactants to optimize yield and purity.

- Phenoxy acetic acid dissolved in an alcoholic solvent (e.g., isooctyl alcohol).

- Addition of catalysts: thiodiphenylamine and dimethylaminopyridine.

- Chlorine gas introduced gradually at controlled temperature.

- Esterification using dehydration catalysts like tosic acid.

- Removal of excess solvent and purification of ester product.

| Component | Quantity | Conditions |

|---|---|---|

| Phenoxy acetic acid | 420 kg | Dissolved at 80–85 °C |

| Isooctyl alcohol (solvent) | 1600 L | |

| Thiodiphenylamine (catalyst) | 0.3 kg | |

| Dimethylaminopyridine (catalyst) | 0.9 kg | |

| Chlorine | ~400 kg | Added at 70–80 kg/hr |

| Esterification catalyst (tosic acid) | 3 kg | Post-chlorination |

- Yield: 95.8%

- Ester content: 95.1% effective constituent

This method is efficient and environmentally considerate due to catalyst recycling and solvent recovery.

Synthesis of 2-[4-(2,4-Dichlorophenoxy)phenoxy]propane Intermediate

The intermediate 2-[4-(2,4-dichlorophenoxy)phenoxy]propane is synthesized via multi-step chemical reactions involving:

- Reduction of methyl-2-[4-(2,4-dichlorophenoxy)phenoxy]propionate with lithium aluminum hydride to yield the corresponding propanol.

- Conversion of the propanol to a tosylate intermediate using 4-toluenesulfonyl chloride.

- Further reduction of the tosylate to the propane derivative.

Reaction Conditions and Yields:

| Step | Reagents/Conditions | Yield/Notes |

|---|---|---|

| Reduction to propanol | Lithium aluminum hydride, dry ether, 20 °C, 10 min | Crude oil obtained |

| Tosylation | 4-Toluenesulfonyl chloride, pyridine, 20 °C, 20 h | Product isolated by extraction |

| Reduction of tosylate to propane | Lithium aluminum hydride, dry ether, 20 °C, 8 h | Purified by silica gel column |

The final product is obtained as an oil with characteristic NMR signals confirming structure.

Biocatalytic Preparation Methods

Microbial Oxidation to Obtain Optically Active 1-(2,4-Dichlorophenoxy)propan-2-ol Derivatives

A highly selective and environmentally friendly method involves the use of microorganisms, particularly strains of Rhodococcus rhodochrous and Rhodococcus erythropolis, to convert substrates into optically active R-enantiomers of substituted phenoxy propanoic acids, including this compound derivatives.

- Use of bacterial cultures (e.g., Rhodococcus rhodochrous NCIB 12566, Rhodococcus erythropolis NCIB 12574).

- Substrate: 2-[4-(2,4-dichlorophenoxy)phenoxy]propane.

- Conditions: Aerobic, non-growing stage cultures in minimal media.

- Incubation at 20–37 °C, pH 5–8, with oxygen supply.

- Biotransformation yields predominantly R-enantiomer (>95% enantiomeric excess).

| Parameter | Details |

|---|---|

| Microorganisms | Rhodococcus rhodochrous, R. erythropolis |

| Culture Media | Phosphate medium (PSX), Ammonium salts medium (ASM) |

| Temperature | 20–37 °C |

| pH | 5–8 |

| Aerobic Conditions | Air supply |

| Incubation Time | 5 days |

| Substrate Concentration | ~100 mg per 200 ml culture |

| Product Purity | >95% R-enantiomer by chiral HPLC |

Examples of Microbial Preparation

| Example | Substrate | Product | Yield (%) | Enantiomeric Purity (%) |

|---|---|---|---|---|

| 3 | 2-(4-phenoxyphenoxy)propane | R-(+)-2-(4-phenoxyphenoxy)propanoic acid | 39 | >99 |

| 4 | 2-[4-(2,4-dichlorophenoxy)phenoxy]propane | R-(+)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid | 3.4 | ~100 |

| 5 | 2-[4-(5-trifluoromethyl-2-pyridyloxy)phenoxy]propane | R-(+)-2-[4-(5-trifluoromethyl-2-pyridyloxy)phenoxy]propanoic acid | 57 | 98 |

These results demonstrate the applicability of microbial oxidation for producing optically pure herbicidal intermediates.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Organisms | Conditions | Yield (%) | Purity/Enantiomeric Excess | Notes |

|---|---|---|---|---|---|

| Chemical Chlorination & Esterification | Phenoxy acetic acid, chlorine, thiodiphenylamine, dimethylaminopyridine, tosic acid | 10–100 °C, alcoholic solvent | 95.8 | 95.1% ester content | Scalable, catalyst and solvent recycling |

| Multi-step Chemical Synthesis | Lithium aluminum hydride, tosyl chloride, pyridine | 20 °C, reflux, ether solvent | Variable | Confirmed by NMR, MS | Intermediate preparation for biotransformation |

| Microbial Biotransformation | Rhodococcus spp. cultures | 20–37 °C, pH 5–8, aerobic, 5 days | 3.4–57 | >95% R-enantiomer | Produces optically pure R-enantiomers, environmentally friendly |

Research Findings and Considerations

- Microbial oxidation offers a stereoselective route to the R-enantiomer, which is the biologically active form in herbicidal applications.

- Chemical methods provide bulk synthesis but may require chiral resolution steps to obtain enantiomerically pure products.

- The choice of solvent, catalysts, and reaction conditions significantly impacts yield and purity in chemical synthesis.

- Biocatalytic methods require careful cultivation and maintenance of microbial strains and controlled reaction environments.

- Analytical techniques such as chiral HPLC and polarimetry are essential for confirming enantiomeric purity and structural integrity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenoxy)propan-2-ol undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids

Reduction: Reduction reactions can yield alcohol derivatives

Substitution: Halogen atoms in the compound can be substituted with other functional groups

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Substitution: Nucleophiles like amines or thiols in the presence of catalysts

Major Products:

Oxidation Products: Ketones, carboxylic acids

Reduction Products: Alcohol derivatives

Substitution Products: Amines, thiols, and other substituted derivatives

Scientific Research Applications

Agricultural Applications

Herbicide Properties

1-(2,4-Dichlorophenoxy)propan-2-ol is primarily utilized as a herbicide. Its effectiveness against broadleaf weeds makes it a valuable tool in crop management. The compound acts by mimicking plant hormones (auxins), leading to uncontrolled growth and eventual plant death.

Usage in Crop Protection

- Crops Treated : Commonly used on crops such as corn, soybeans, and wheat.

- Application Methods : Can be applied through spraying or incorporated into the soil to target specific weed species.

Case Study: Efficacy in Weed Control

A study evaluated the effectiveness of this compound in controlling specific weed species in soybean fields. Results indicated a significant reduction in weed biomass compared to untreated controls, demonstrating its potential for integrated weed management strategies.

Environmental Impact

Ecotoxicology

Although effective as a herbicide, the environmental impact of this compound is a growing concern. Research has shown that this compound can contaminate water sources and affect non-target organisms.

| Study | Findings |

|---|---|

| Study A (2020) | Detected residues in surface water near agricultural fields with high usage rates. |

| Study B (2019) | Noted adverse effects on aquatic life at concentrations above 10 µg/L. |

Pharmaceutical Applications

Potential Medicinal Uses

Recent research has explored the potential of this compound in pharmaceuticals. Its structural similarity to other compounds has led to investigations into anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Activity

A study conducted on animal models indicated that derivatives of this compound exhibited significant anti-inflammatory effects comparable to established NSAIDs. This opens avenues for further research into its therapeutic potential.

Toxicological Considerations

Health Risks

Despite its applications, exposure to this compound poses health risks. Acute poisoning cases have been documented, highlighting the need for safety measures during handling.

Case Study: Poisoning Incident

A report detailed a case where an individual suffered severe poisoning after accidental ingestion of a herbicide containing 2,4-D components. The patient exhibited symptoms consistent with organophosphate poisoning but was later confirmed to have ingested this compound.

Regulatory Aspects

Regulatory Status

In many countries, the use of this compound is regulated due to its potential environmental and health impacts. Regulatory bodies assess its safety through rigorous testing protocols before approval for agricultural use.

| Regulatory Body | Guidelines/Findings |

|---|---|

| EPA (USA) | Established maximum residue limits for food safety. |

| EFSA (EU) | Conducted risk assessments focusing on ecological impact. |

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenoxy)propan-2-ol involves its interaction with specific molecular targets. The compound can:

Inhibit Enzymes: By binding to active sites or allosteric sites, thereby altering enzyme activity

Disrupt Cellular Processes: Affecting pathways involved in cell growth, division, and apoptosis

Modulate Receptor Activity: Interacting with receptors on cell surfaces, influencing signal transduction pathways

Comparison with Similar Compounds

Amino-Substituted Derivatives

- 1-(Dibenzylamino)-3-(2,4-dichlorophenoxy)propan-2-ol (Compound 20): Structural Difference: Replacement of the hydroxyl group with a dibenzylamino moiety. Synthesis: Reacting dibenzylamine with 2-[(2,4-dichlorophenoxy)methyl]oxirane. Purity: 95.03% (HPLC, tR = 3.58 min) .

- 1-(4-Benzylpiperidino)-3-(2,4-dichlorophenoxy)propan-2-ol: Structural Difference: Substitution with a 4-benzylpiperidine group. Synthesis: Reaction of 3-(2,4-dichlorophenoxy)-1,2-epoxypropane with 4-benzylpiperidine in methanol. Application: Demonstrates microbicidal activity, with the methanesulfonate salt showing improved solubility .

Heterocyclic Derivatives

2-(2,4-Dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,3-triazol-1-yl)propan-2-ol (11l) :

- 1-(2,4-Dichlorophenoxy)acetyl-4-(1-naphthyl)thiosemicarbazide (Compound 2): Structural Difference: Thiosemicarbazide moiety linked to a naphthyl group. Activity: Selective cytotoxicity against gastric cancer cells (MKN74, IC50 < 10 μM) with minimal toxicity to normal fibroblasts .

Halogen-Substituted Analogues

- 1-(2,6-Dichlorophenoxy)-3-((3-methoxy-4-(2-(4-methylpiperidin-1-yl)ethoxy)benzyl)(methyl)amino)propan-2-ol (CHJ02029): Structural Difference: 2,6-Dichlorophenoxy group and methoxy-piperidine substituents. Synthesis: Nucleophilic reaction of 1-phenoxy-2,3-epoxypropane with intermediates, yielding 80–90% purified product. Application: Sphingosine kinase 1 (SphK1) inhibitor, relevant in cancer therapy .

- (2S)-2-(4-Chlorophenoxy)propan-1-ol: Structural Difference: Stereospecific S-configuration and 4-chlorophenoxy group.

Biological Activity

1-(2,4-Dichlorophenoxy)propan-2-ol is an organic compound that has garnered attention for its significant biological activity, particularly in herbicidal applications. This compound features a dichlorophenoxy group attached to a propan-2-ol moiety, which plays a crucial role in its interaction with biological systems. This article explores the biological activity of this compound, including its herbicidal properties, toxicity profile, and relevant case studies.

The chemical structure of this compound is characterized by:

- Dichlorophenoxy Group : Known for its herbicidal properties, this group mimics plant hormones (auxins), disrupting normal plant growth and leading to uncontrolled growth and eventual plant death.

- Propan-2-ol Backbone : This secondary alcohol contributes to the compound's solubility and reactivity.

The mechanism of action primarily involves the disruption of auxin signaling pathways in plants, which can result in abnormal growth patterns and phytotoxicity.

Herbicidal Activity

This compound exhibits potent herbicidal activity similar to that of 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. Studies indicate that compounds with a similar structural motif can effectively control various weed species by:

- Mimicking Auxins : The compound interferes with the natural hormonal balance in plants.

- Inducing Abnormal Growth : This leads to symptoms such as leaf curling and stem elongation, ultimately causing plant death.

Toxicity Profile

While effective against certain weeds, the toxicity profile of this compound raises concerns regarding non-target species. Research has shown that:

- Exposure Risks : There are potential risks to human health and the environment if not managed properly. The compound may cause acute toxicity symptoms similar to those observed with other dichlorophenoxy compounds .

- Case Studies : For instance, reports of poisoning due to 2,4-D exposure highlight the need for caution in agricultural settings. A case study from Ethiopia documented severe poisoning symptoms following ingestion of 2,4-D herbicides .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| This compound | Secondary alcohol with dichlorophenoxy group | Effective herbicide; mimics auxin |

| 2,4-Dichlorophenoxyacetic Acid | Contains a carboxylic acid group | Widely used as a herbicide; strong auxin mimic |

| Methyl 2,4-dichlorophenoxyacetate | Ester derivative of 2,4-D | More lipophilic; used as a herbicide |

| Dichloroaniline | Aniline derivative with two chlorine atoms | Used in dye production; different biological activity |

Case Studies on Toxicity and Environmental Impact

Several case studies have highlighted the adverse effects associated with exposure to dichlorophenoxy compounds:

- Severe Poisoning Cases : A report documented a young female farmer who experienced severe symptoms after ingesting 2,4-D. Despite medical intervention, she succumbed to the effects of the poison .

- Environmental Monitoring : Research has shown that pesticides like this compound can bioaccumulate in human populations exposed through agricultural practices. Studies indicate higher concentrations of persistent organic pollutants (POPs) in rural areas due to agricultural activities .

Q & A

Basic: What are the optimal synthetic routes for 1-(2,4-Dichlorophenoxy)propan-2-ol, and how can reaction yields be improved?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or ring-opening reactions. For example, (R)-2-(2,4-dichlorophenoxy)propanoic acid can react with chiral amines like (S)-α-methyl-4-fluorobenzylamine under mild conditions (e.g., 0.5 mmol scale, room temperature) to form derivatives with yields up to 89% . Optimize yields by:

- Using column chromatography (silica gel, 1:1 Hexane:EtOAc) for purification.

- Monitoring reaction progress via TLC (Rf ~0.58) and confirming purity via HPLC (e.g., tR = 3.58–4.17 min) .

- Adjusting stoichiometric ratios to mitigate steric hindrance, as seen in lower-yield reactions (e.g., 65.8% for iodinated analogs) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction provides atomic-level insights. For Z-configurated triazole derivatives, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 7.438 Å, b = 8.760 Å) reveal intramolecular hydrogen bonds (C–H⋯O/N) stabilizing the structure . Key steps:

- Grow crystals via slow evaporation in polar solvents (e.g., ethanol).

- Use diffractometers (e.g., Enraf–Nonius CAD-4) with Mo Kα radiation (λ = 0.71073 Å).

- Refine data with software like SHELXL-97 to resolve bond angles and torsional strain .

Advanced: How do substituent modifications influence structure-activity relationships (SAR) in phenoxypropanol derivatives?

Methodological Answer:

SAR studies require systematic substitution at the phenoxy and propanol moieties. For example:

- Electron-withdrawing groups (e.g., -NO₂, -Br) enhance bioactivity by increasing electrophilicity .

- Steric effects : Bulky substituents (e.g., dibenzylamino) reduce yields but improve target selectivity .

- Chirality : (R)-configured acids yield derivatives with higher inhibitory activity against Pseudomonas . Validate via comparative bioassays and molecular docking.

Basic: What analytical techniques ensure purity and structural fidelity of synthesized compounds?

Methodological Answer:

- HPLC : Use C18 columns with gradient elution (e.g., 95% purity threshold, tR = 3.58–4.17 min) .

- NMR : Confirm stereochemistry via ¹H/¹³C shifts (e.g., δ 7.42 ppm for aromatic protons) .

- HRMS : Verify molecular ions (e.g., [M+H]+) with mass accuracy <5 ppm .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas).

- Waste disposal : Segregate halogenated waste and use licensed disposal services .

Advanced: What mechanistic insights explain the stereochemical outcomes of propan-2-ol derivatives?

Methodological Answer:

Epoxide ring-opening reactions (e.g., with amines) proceed via SN2 mechanisms, favoring inversion of configuration. For example:

- (R)-epoxides react with amines to yield (S)-propanol derivatives .

- Steric hindrance at reaction sites can lead to racemization; mitigate using low temperatures (-20°C) .

Advanced: How can derivatization strategies expand the utility of this compound?

Methodological Answer:

- Oxidation : Convert propanol to ketones using CrO3 for bioactive intermediates .

- Substitution : Replace -OH with halides (SOCl₂) for nucleophilic alkylation .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to diversify phenoxy groups .

Advanced: How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

- Control variables : Standardize assay conditions (e.g., pH, solvent: DMSO <1% v/v).

- Validate purity : Impurities >5% (e.g., diastereomers) can skew IC50 values .

- Reproducibility : Cross-test in multiple cell lines (e.g., HEK293 vs. HeLa) .

Advanced: What computational tools predict physicochemical properties of novel derivatives?

Methodological Answer:

- QSPR models : Use quantum chemistry (e.g., DFT) to calculate logP, polarizability (16.5 ų), and solubility .

- Molecular dynamics : Simulate ligand-protein interactions (e.g., AMPK activation) using AMBER .

Advanced: Why do bioactivity results vary with substituent electronic profiles?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.